molecular formula C18H17ClN4O B13365011 1-(3-chlorophenyl)-N,5-dimethyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-N,5-dimethyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13365011
M. Wt: 340.8 g/mol
InChI Key: UXTRLFMIVHTAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-N,5-dimethyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N,5-dimethyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile or ester.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N,5-dimethyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-N,5-dimethyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole moiety.

    Material Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N,5-dimethyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one: Known for its anti-inflammatory properties.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.

Uniqueness

1-(3-chlorophenyl)-N,5-dimethyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological and chemical properties. Its combination of chlorophenyl and methylphenyl groups enhances its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N,5-dimethyl-N-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-12-7-9-15(10-8-12)22(3)18(24)17-20-13(2)23(21-17)16-6-4-5-14(19)11-16/h4-11H,1-3H3

InChI Key

UXTRLFMIVHTAQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)C2=NN(C(=N2)C)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.